molecular formula C11H14F3N5 B11742175 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11742175
M. Wt: 273.26 g/mol
InChI Key: VMXDVUOXYFRLIP-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring pyrazole rings substituted with fluorine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions The initial steps often include the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms, using nucleophiles like sodium iodide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium iodide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atoms may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its reactivity and potential for interaction with biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C11H14F3N5/c1-7-9(10(12)18(2)17-7)6-15-5-8-3-4-16-19(8)11(13)14/h3-4,11,15H,5-6H2,1-2H3

InChI Key

VMXDVUOXYFRLIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=NN2C(F)F)F)C

Origin of Product

United States

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